Benzo[d]thiazole-4,5-diamine
Overview
Description
Benzo[d]thiazole-4,5-diamine is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with two amino groups at the 4th and 5th positions
Mechanism of Action
Target of Action
Benzo[d]thiazole-4,5-diamine primarily targets enzymes involved in cellular signaling and metabolic pathways. One of its significant targets is the enzyme tyrosine kinase, which plays a crucial role in the regulation of cell division and growth. By inhibiting tyrosine kinase, this compound can interfere with the signaling pathways that promote cancer cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the active site of tyrosine kinase. This binding inhibits the enzyme’s activity, preventing the phosphorylation of tyrosine residues on substrate proteins. As a result, the downstream signaling pathways that rely on these phosphorylations are disrupted, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are crucial for cell survival, growth, and proliferation. By disrupting these pathways, this compound induces apoptosis and inhibits the growth of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and distributed widely throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the induction of apoptosis and the inhibition of cell proliferation. By targeting tyrosine kinase and disrupting key signaling pathways, the compound effectively reduces the growth of cancer cells and promotes their programmed cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments. Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism, thereby influencing its overall therapeutic effectiveness .
Biochemical Analysis
Biochemical Properties
Benzo[d]thiazole-4,5-diamine interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, some thiazole derivatives have been found to exhibit antioxidant properties .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on its specific biochemical properties. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]thiazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions. Another method includes the reaction of o-phenylenediamine with sulfur and an oxidizing agent . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups into the benzothiazole ring .
Scientific Research Applications
Benzo[d]thiazole-4,5-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of various enzymes and receptors, contributing to its therapeutic potential in treating diseases like cancer and infections.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the amino groups at the 4th and 5th positions.
2-Aminobenzothiazole: Similar structure with an amino group at the 2nd position.
Benzothiazole-2-thiol: Contains a thiol group at the 2nd position.
Uniqueness
Benzo[d]thiazole-4,5-diamine is unique due to the presence of two amino groups at the 4th and 5th positions, which significantly influence its chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
1,3-benzothiazole-4,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAVWRBHJBZYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)N)N=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154534-78-7 | |
Record name | benzo[d]thiazole-4,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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